![molecular formula C20H19F3N2OS B2968909 5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1025332-07-3](/img/structure/B2968909.png)

5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

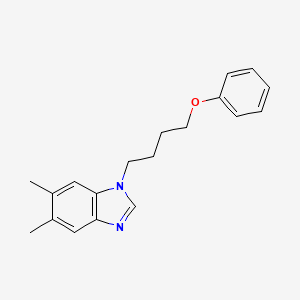

The compound contains several functional groups including a trifluoromethyl group, a thiazolo group, and a quinoxalinone group. The trifluoromethyl group is a functional group that has the formula -CF3 . The thiazolo group is part of a larger class of compounds known as thiazoles, which are heterocyclic compounds that contain both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The thiazolo group is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may have interesting electronic properties.Chemical Reactions Analysis

The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol .Scientific Research Applications

Antimicrobial and Antifungal Agents

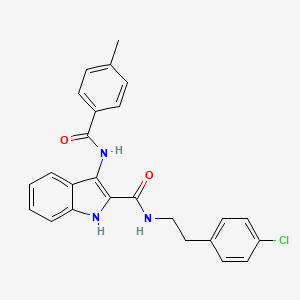

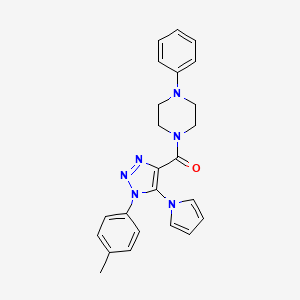

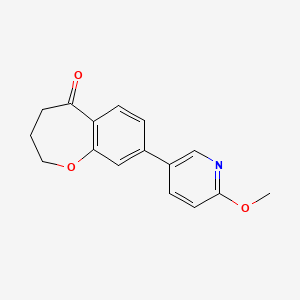

Research on quinoxaline derivatives has demonstrated significant antimicrobial and antifungal activities. Studies have synthesized and evaluated novel analogues of quinoxaline, including thiazolidinone and thiazoloquinoxaline derivatives, for their potential as antimicrobial agents against various bacterial and fungal strains. These compounds have been found to exhibit moderate to high efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans among others. The antimicrobial activity is attributed to the structural characteristics of these compounds, which interact with bacterial and fungal cells, disrupting their function and leading to cell death (Sharma, Hussain, & Amir, 2008); (Patel, R. V. Patel, Kumari, & Patel, 2012).

Antitumor and Anticancer Properties

Another significant area of research is the investigation of quinoxaline derivatives for their antitumor and anticancer properties. These studies involve the synthesis of novel quinoxaline compounds and evaluating their efficacy against various cancer cell lines. Some derivatives have demonstrated promising results in inhibiting the growth of cancer cells, offering potential pathways for the development of new anticancer drugs. The mechanisms underlying the anticancer activity of these compounds may involve the inhibition of cell proliferation, induction of apoptosis, and interference with cellular signaling pathways critical for tumor growth and metastasis (Hamama, Ibrahim, & Zoorob, 2012).

Drug Synthesis and Pharmaceutical Applications

The versatility of quinoxaline derivatives extends to their use in the synthesis of a wide range of pharmaceutical agents. These compounds serve as key intermediates in the production of drugs with varied therapeutic applications, including as serotonin type-3 (5-HT3) receptor antagonists, which are important in the treatment of conditions such as nausea and vomiting associated with chemotherapy and surgery. The structural diversity of quinoxaline derivatives allows for the design and synthesis of compounds with specific pharmacological targets, highlighting their importance in drug discovery and development (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Future Directions

properties

IUPAC Name |

5-[(2,6-dimethylphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2OS/c1-12-4-3-5-13(2)15(12)9-24-17-8-14(20(21,22)23)6-7-16(17)25-11-27-10-18(25)19(24)26/h3-8,18H,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRFPDKJTNXYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)

![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)